molecular formula C24H21FN4O3S2 B6546134 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 887459-24-7

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6546134
CAS No.: 887459-24-7
M. Wt: 496.6 g/mol
InChI Key: VCTVQFCEFGFEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a fluorine atom at position 4, a pyridin-3-ylmethyl group on the adjacent nitrogen, and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety. The pyrrolidine sulfonyl substituent contributes to both lipophilicity and hydrogen-bonding capacity, balancing pharmacokinetic properties .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c25-20-6-3-7-21-22(20)27-24(33-21)29(16-17-5-4-12-26-15-17)23(30)18-8-10-19(11-9-18)34(31,32)28-13-1-2-14-28/h3-12,15H,1-2,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTVQFCEFGFEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole-Based Benzamide Derivatives ()

Compounds 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share a thiazole core and benzamide scaffold but differ in substituents:

  • 4d: Morpholinomethyl group.
  • 4e : 4-Methylpiperazinylmethyl group.
  • 4f: Isopropyl(methyl)aminomethyl group.
  • 4g–4i : Varied benzamide/isonicotinamide substituents.

Key Differences :

Parameter Target Compound Compounds (e.g., 4d)
Core Structure 4-Fluoro-benzothiazole Thiazole with pyridin-3-yl substitution
Sulfonyl Group Pyrrolidine-1-sulfonyl (para) Absent; replaced by morpholino/piperazinyl
Pyridine Substitution Pyridin-3-ylmethyl on N Pyridin-3-yl on thiazole ring
Melting Point (MP) Not reported 180–220°C (varies by substituent)

The target compound’s fluorine and benzothiazole core may enhance metabolic stability compared to thiazole derivatives. The pyrrolidine sulfonyl group likely reduces basicity versus morpholino/piperazinyl groups, improving membrane permeability .

N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidine-1-sulfonylbenzamide ()

This analog (CAS 377756-87-1) shares the benzamide-pyrrolidine sulfonyl motif but diverges in core structure:

  • Core : 4-Phenyl-thiazole vs. 4-fluoro-benzothiazole.
  • Sulfonyl Position : Meta (C3) vs. para (C4).

Impact of Structural Variations :

  • Sulfonyl Position : Para substitution may improve steric alignment with hydrophobic pockets in enzymes (e.g., kinases) compared to meta .
  • Bioavailability : The pyridinylmethyl group in the target compound could enhance solubility relative to the phenyl group in ’s analog.

Kinase Inhibitors ( and )

  • Flumbatinib: Contains a trifluoromethyl benzamide and pyrimidinylamino group. Its tyrosine kinase inhibition suggests sulfonamide/benzamide scaffolds are viable for targeting ATP-binding pockets. However, the target compound’s benzothiazole core may confer distinct selectivity .
  • Example 53: Chromenone-pyrazolo-pyrimidine core with fluorophenyl groups. The absence of a thiazole/benzothiazole system limits direct comparison but underscores the role of sulfonamides in modulating solubility .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The target compound’s pyridinylmethyl and pyrrolidine sulfonyl groups may enhance aqueous solubility versus ’s morpholino/piperazinyl derivatives.
  • Melting Point : compounds exhibit MPs >180°C, suggesting high crystallinity. The target compound’s MP is unreported but likely lower due to flexible pyrrolidine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.